Enantiomeric Purity Specification Defines API Quality
The key differentiator for this compound is a rigorously specified enantiomeric purity of the (S)-isomer relative to the undesired (R)-isomer, a critical quality attribute for pharmaceutical synthesis. A patent for preparing high-purity fosamprenavir calcium states that to produce the final API substantially free of the (R)-isomer impurity, the intermediate (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (the target compound) must contain less than 0.2% area percentage by HPLC of the (R)-isomer impurity [1]. In contrast, using (S)-3-tetrahydrofuranol containing up to 5% of the (R)-isomer results in the target compound containing up to 2.5% area percentage of the (R)-isomer impurity by HPLC [1]. This impure compound, in turn, leads to the final drug substance containing up to 2.0% area percentage of the undesired (R)-isomer, which is an unacceptable quality for commercialization [1].
| Evidence Dimension | Enantiomeric Purity (HPLC Area % of R-isomer) |
|---|---|
| Target Compound Data | < 0.2% |
| Comparator Or Baseline | Comparator: Compound synthesized from starting material with 5% R-isomer. Resulting compound has up to 2.5% R-isomer. |
| Quantified Difference | A difference of > 2.3 percentage points in R-isomer content. |
| Conditions | HPLC analysis of (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate intermediate as described in US Patent App. 20130174651. |
Why This Matters
For a scientific user synthesizing a chiral API, procuring a reagent with a documented enantiomeric purity specification of <0.2% R-isomer is the critical control point that enables the production of a final drug substance that meets regulatory purity guidelines, directly de-risking development.
- [1] US Patent App. 20130174651. Process for preparation of substantially pure fosamprenavir calcium and its intermediates. Published July 11, 2013. View Source
